molecular formula C9H6ClN3O3 B140614 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide CAS No. 131456-85-4

2-chloro-N-(2-cyano-4-nitrophenyl)acetamide

Cat. No.: B140614
CAS No.: 131456-85-4
M. Wt: 239.61 g/mol
InChI Key: ZVFPITXYMVJWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-cyano-4-nitrophenyl)acetamide is a chemical compound with the molecular formula C9H6ClN3O3 and a molecular weight of 239.62 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a chloro group, a cyano group, and a nitro group attached to a phenyl ring, along with an acetamide moiety.

Preparation Methods

The synthesis of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitroaniline with cyanoacetic acid in the presence of a suitable catalyst . The reaction typically takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-chloro-N-(2-cyano-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and nitro groups allows it to form strong interactions with these targets, potentially inhibiting their activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-chloro-N-(2-cyano-4-nitrophenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of its functional groups, which confer specific reactivity and potential biological activities.

Properties

IUPAC Name

2-chloro-N-(2-cyano-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3/c10-4-9(14)12-8-2-1-7(13(15)16)3-6(8)5-11/h1-3H,4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFPITXYMVJWTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399569
Record name 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131456-85-4
Record name 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-cyano-4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-cyano-4-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(2-cyano-4-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(2-cyano-4-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(2-cyano-4-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(2-cyano-4-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.